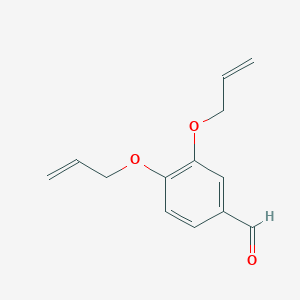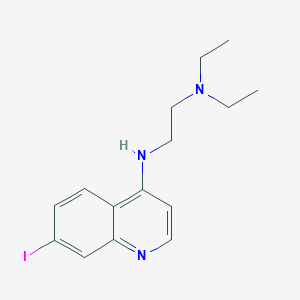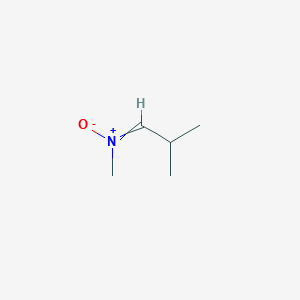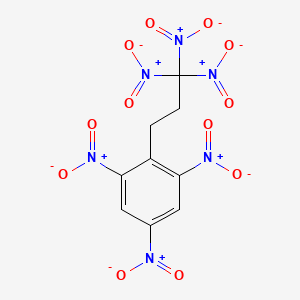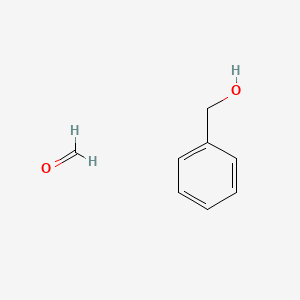
5-(2-Methylallyl)-5-propylbarbituric acid sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Methylallyl)-5-propylbarbituric acid sodium salt is a barbiturate derivative. Barbiturates are a class of drugs that act as central nervous system depressants. They are used for various medical purposes, including as sedatives, anesthetics, and anticonvulsants. The specific compound this compound is known for its unique chemical structure, which contributes to its distinct pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methylallyl)-5-propylbarbituric acid sodium salt typically involves the reaction of 5-propylbarbituric acid with 2-methylallyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting compound is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors. The product is then isolated and purified using techniques such as crystallization and filtration.
化学反応の分析
Types of Reactions
5-(2-Methylallyl)-5-propylbarbituric acid sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 2-methylallyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium cyanide (KCN) are used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted barbiturates depending on the nucleophile used.
科学的研究の応用
5-(2-Methylallyl)-5-propylbarbituric acid sodium salt has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential use as an anesthetic and anticonvulsant.
Industry: Used in the development of new pharmaceuticals and as a reference compound in quality control.
作用機序
The mechanism of action of 5-(2-Methylallyl)-5-propylbarbituric acid sodium salt involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. The compound enhances the inhibitory effects of GABA, leading to a decrease in neuronal excitability. This results in sedative, hypnotic, and anticonvulsant effects. The molecular targets include the GABA-A receptor, and the pathways involved are related to the modulation of chloride ion channels.
類似化合物との比較
Similar Compounds
Phenobarbital: Another barbiturate with similar sedative and anticonvulsant properties.
Secobarbital: Known for its use as a short-term sedative and anesthetic.
Thiopental: Used as an anesthetic agent in surgical procedures.
Uniqueness
5-(2-Methylallyl)-5-propylbarbituric acid sodium salt is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Unlike other barbiturates, it has a 2-methylallyl group that influences its interaction with the GABA receptor, potentially leading to different therapeutic effects and side effect profiles.
特性
CAS番号 |
67051-57-4 |
|---|---|
分子式 |
C11H15N2NaO3 |
分子量 |
246.24 g/mol |
IUPAC名 |
sodium;5-(2-methylprop-2-enyl)-5-propylpyrimidin-3-ide-2,4,6-trione |
InChI |
InChI=1S/C11H16N2O3.Na/c1-4-5-11(6-7(2)3)8(14)12-10(16)13-9(11)15;/h2,4-6H2,1,3H3,(H2,12,13,14,15,16);/q;+1/p-1 |
InChIキー |
HFLOFOTVFLKZQO-UHFFFAOYSA-M |
正規SMILES |
CCCC1(C(=O)NC(=O)[N-]C1=O)CC(=C)C.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







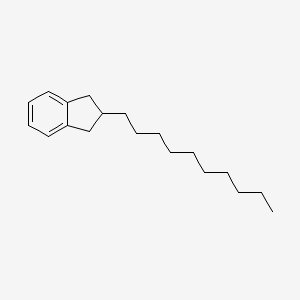
![N-[(4-Formylphenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride](/img/structure/B14459767.png)
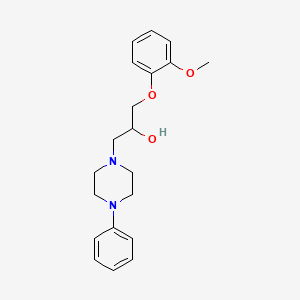
![3-[(3-Nitrophenyl)sulfanyl]-1H-indole](/img/structure/B14459787.png)
